N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Description
N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity
The compound N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O2S, with a molecular weight of approximately 393.45 g/mol. The compound features several key functional groups, including a thiazole ring, a triazole ring, and a pyridazine moiety. These structural components are critical for its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C19H19N5O2S |
Molecular Weight | 393.45 g/mol |
Key Functional Groups | Thiazole, Triazole, Pyridazine |
CAS Number | 1396883-88-7 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiazole moieties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The compound may exhibit similar properties due to its structural similarity to these active compounds.
Table: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Triazole Derivative A | S. aureus | 0.125 |
Triazole Derivative B | E. coli | 8 |
This compound | TBD |
Anticancer Activity
Compounds with similar scaffolds have also been evaluated for anticancer properties. The 1,2,4-triazole derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The specific activity of the compound under study remains to be elucidated but is hypothesized to follow this trend.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented extensively. For instance, certain thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . Given that the compound incorporates both thiazole and triazole functionalities, it may possess similar anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of specific substituents on the thiazole and triazole rings can significantly influence the pharmacological profile of the compound.
Key Insights from SAR Studies
- Substituent Effects : The methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
- Ring Interactions : The thiazole and triazole rings may facilitate interactions with biological targets such as enzymes or receptors.
- Hybridization : Combining multiple bioactive scaffolds can lead to synergistic effects in biological activity.
Case Study 1: Antimicrobial Screening
In a recent study evaluating various triazole derivatives for antimicrobial properties, compounds similar to this compound were synthesized and tested against a panel of bacterial strains. Preliminary results indicated significant antibacterial activity with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Evaluation
A series of triazole-containing compounds were tested for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that modifications in the side chains led to varying degrees of cytotoxicity, suggesting that the compound's structural features could be optimized for enhanced anticancer activity .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c1-27-14-4-2-12(3-5-14)18-22-13(9-28-18)8-20-17(26)15-6-7-16(24-23-15)25-11-19-10-21-25/h2-7,9-11H,8H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBORJIATZEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.